molecular formula C4H9NO B8098816 (1S,2R)-2-Aminocyclobutan-1-ol

(1S,2R)-2-Aminocyclobutan-1-ol

Cat. No.: B8098816
M. Wt: 87.12 g/mol
InChI Key: WXKBWWIWJCCING-DMTCNVIQSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

In organic synthesis, chiral amino alcohols are highly valued as building blocks for the construction of complex molecules. researchgate.netnih.gov Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical transformations. um.edu.my They are frequently employed as chiral auxiliaries and ligands in asymmetric catalysis, guiding the stereochemical outcome of reactions to produce enantiomerically pure products. researchgate.netscispace.com

The importance of these compounds is particularly pronounced in medicinal chemistry. researchgate.net The β-amino alcohol motif is a common pharmacophore found in numerous biologically active compounds, including antibiotics, alkaloids, and enzyme inhibitors. researchgate.netscispace.com It is estimated that as much as half of all pharmaceuticals contain a chiral amine in their structure. nih.gov The rigid cyclic framework of compounds like (1S,2R)-2-Aminocyclobutan-1-ol can help to lock a molecule into a specific conformation, which is often crucial for effective binding to biological targets. researchgate.netlifechemicals.com This conformational restriction can lead to improved potency and selectivity of drug candidates. ru.nl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-aminocyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBWWIWJCCING-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Unique Nature of the Cyclobutane Framework

Structural Distinctiveness and Stereochemical Implications

The cyclobutane ring is characterized by significant ring strain, which influences its reactivity. Unlike more flexible ring systems, the cyclobutane framework is relatively rigid and possesses a unique puckered three-dimensional structure. researchgate.netru.nlnih.gov This non-planar geometry is a key feature that medicinal chemists exploit to design molecules that can "escape from flatland," a concept aimed at creating drugs with better physicochemical properties. researchgate.net

In the case of (1S,2R)-2-Aminocyclobutan-1-ol , the trans configuration of the amino and hydroxyl groups on the cyclobutane ring creates a specific and well-defined spatial arrangement of these functional groups. This precise stereochemistry is critical for its interactions with other molecules, particularly in a biological context where the three-dimensional shape of a molecule dictates its function. The defined orientation of the amino and hydroxyl groups can facilitate specific hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors. smolecule.com

Overview of Research Trajectories

Research involving This compound and related cyclobutane derivatives is expanding, driven by their potential in various fields. A significant area of investigation is their use as building blocks in the synthesis of novel pharmaceutical agents. smolecule.com For instance, cyclobutane-containing compounds have been explored as potential anticancer agents, with some derivatives showing inhibitory activity against specific enzymes.

The synthesis of these chiral cyclobutane derivatives with high purity is a key focus of current research. mmsl.cz Efficient synthetic routes are crucial for making these valuable building blocks more accessible for drug discovery programs and other applications. researchgate.net Researchers are also exploring the incorporation of cyclobutane motifs into existing drug molecules to improve properties such as metabolic stability and conformational rigidity. ru.nlnih.gov The unique structural and stereochemical properties of This compound position it as a compound of considerable interest for future research and development in chemistry and medicine.

Enantioselective and Diastereoselective Synthetic Routes

The construction of the cyclobutane ring with precise stereochemical control is a formidable challenge in synthetic chemistry. Various methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Photochemical [2+2] Cycloaddition Strategies in Cyclobutane Construction

Photochemical [2+2] cycloaddition is a direct and powerful method for constructing cyclobutane rings. However, achieving high stereoselectivity can be difficult as these reactions often proceed through stepwise mechanisms, which can lead to multiple enantiomeric and diastereomeric products. Recent advancements have focused on using chiral catalysts and auxiliaries to control the stereochemical outcome.

Visible-light-mediated photocycloadditions catalyzed by chiral acids have proven effective in producing highly selective cyclobutane products. This strategy has been successfully applied to the synthesis of various cyclobutane natural products with excellent enantioselectivity. Another approach involves the use of transition metal catalysts, such as nickel complexes with chiral ligands, which can activate α,β-unsaturated carbonyl compounds for photochemical [2+2] cycloadditions. This method allows for the synthesis of a wide array of chiral cyclobutane derivatives with high diastereoselectivity and enantioselectivity. Dual catalysis systems, which combine a photocatalyst with a second catalytic species, have also emerged as a powerful tool for stereoselective photocatalytic reactions.

Catalytic Hydrogenation and Asymmetric Reduction Approaches

Catalytic hydrogenation and asymmetric reduction of cyclobutanone (B123998) derivatives are key methods for producing chiral aminocyclobutanols. Asymmetric transfer hydrogenation, notably using Noyori's conditions with a RuCl(S,S)-Tsdpen catalyst, has been shown to reduce substituted benzocyclobutenones with excellent enantioselectivity (up to 97% ee). The steric hindrance of substituents on the cyclobutanone ring can significantly enhance the enantioselectivity of the reduction.

Similarly, the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidines as catalysts provides good to excellent enantioselectivity in the reduction of cyclobutanone derivatives. For instance, the reduction of 2,2-dimethyl-3,3-diphenylcyclobutanone with an (S)-B-Me catalyst yielded the corresponding cyclobutanol (B46151) with 91% ee. In some cases, kinetic resolution of racemic cyclobutanones can be achieved, providing two diastereomers with high enantiomeric purity. Asymmetric hydrogenation of α-alkylidene benzocyclobutenones catalyzed by iridium complexes has also been reported, affording products with good enantioselectivities.

The choice of catalyst and reducing agent is crucial in the asymmetric reductive amination of cycloalkanones to control both diastereo- and enantioselectivity. Raney nickel has been identified as an effective catalyst for such transformations.

Chemoenzymatic Transformations for Asymmetry Induction

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. While the direct application of chemoenzymatic methods for the synthesis of this compound is not extensively detailed in the provided context, the principles of this approach are well-established for creating chiral molecules, including nucleoside analogues.

Enzymes can be used to produce key chiral building blocks or to perform stereoselective transformations on complex substrates. These methods are often part of a larger synthetic strategy that may involve traditional chemical steps. The development of biocatalytic cascades, where multiple enzymatic reactions are performed in one pot, is a growing area that could be applied to the synthesis of chiral aminocyclobutanols.

Application of Chiral Auxiliaries and Ligands in Cyclobutane Formation

Chiral auxiliaries and ligands are instrumental in controlling stereoselectivity in the formation of cyclobutane rings. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction and are subsequently removed. Evans' oxazolidinones and Oppolzer's sultams are well-known examples of chiral auxiliaries used in reactions like the Diels-Alder cycloaddition to achieve high diastereoselectivity. The use of Evans' oxazolidinones in the [2+2] photodimerization of cinnamic acid derivatives has been shown to afford functionalized cyclobutanes with up to 99% enantiomeric excess after removal of the auxiliary.

Chiral ligands, when complexed with a metal catalyst, create a chiral environment that can induce high enantioselectivity in a variety of reactions. In the context of cyclobutane synthesis, chiral bisoxazoline (BOX) ligands have been used with nickel catalysts in photochemical [2+2] cycloadditions to yield cyclobutane products with good enantioselectivity. Similarly, chiral N,N'-dioxide ligands have been employed with zinc catalysts for the asymmetric [2+2] cycloaddition of alkynones with enol silyl (B83357) ethers, producing fused cyclobutenes in high yields and enantioselectivities. The choice of ligand is critical, as different ligands can lead to different levels of stereocontrol and even different products.

Ligand TypeMetal CatalystReaction TypeProductStereoselectivity
Chiral Bisoxazoline (BOX)NickelPhotochemical [2+2] CycloadditionChiral CyclobutanesUp to >20:1 dr, 50-97% ee
Chiral N,N'-dioxideZinc[2+2] CycloadditionFused CyclobutenesUp to 97% ee
Evans' Oxazolidinone (Auxiliary)-[2+2] PhotodimerizationFunctionalized CyclobutanesUp to 99% ee
Phosphino-oxazoline (PHOX)Cobalt[2+2] CycloadditionCyclobutenesExcellent ee

Precursor Synthesis and Stereochemical Control

Cyclobutanone Derivatives as Key Intermediates

Cyclobutanone and its derivatives are versatile and important intermediates in the synthesis of a wide range of complex molecules, including enantiomerically pure products for medicinal applications. The construction of the cyclobutanone ring itself can be achieved through various methods, often involving the use of a protecting group for the carbonyl functionality that is removed in the final step of the synthesis.

The synthesis of chiral cyclobutanones can be accomplished through several strategies. One approach is the asymmetric condensation of prochiral cyclobutanones with a chiral reagent. For example, the condensation of prochiral cyclobutanones with diphenylphosphinyl hydroxylamine (B1172632) catalyzed by a chiral Brønsted acid can produce axially chiral oxime esters with high yield and enantioselectivity (up to 97:3 er). These intermediates can then be transformed into other chiral molecules.

Another powerful method is the catalytic asymmetric synthesis of α-quaternary cyclobutanones. This can be achieved through various transition metal-catalyzed reactions, such as the cobalt-catalyzed [2+2] cycloaddition between 1,3-enynes and ethylene (B1197577), followed by an enantioselective hydrovinylation to create a chiral, all-carbon quaternary center within the cyclobutane ring.

Furthermore, enantioselective reduction of prochiral cyclobutanones, as discussed in section 2.1.2, is a direct route to chiral cyclobutanol precursors. The choice of reducing agent and catalyst system is paramount for achieving high stereoselectivity.

Precursor Synthesis MethodKey Reagents/CatalystsProduct TypeStereoselectivity
Asymmetric CondensationChiral Phosphoric Acid, Diphenylphosphinyl HydroxylamineAxially Chiral Oxime EstersUp to 97:3 er
Asymmetric Transfer HydrogenationRuCl(S,S)-TsdpenChiral BenzocyclobutenolsUp to 97% ee
CBS Reduction(S)-B-Me (Oxazaborolidine)Chiral CyclobutanolsUp to 91% ee
Cobalt-catalyzed Cycloaddition/HydrovinylationCobalt Catalyst, Chiral Ligandα-Quaternary CyclobutanonesHigh ee

Control of Relative and Absolute Stereochemistry During Ring Formation

The construction of the cyclobutane core with precise control over both relative (cis/trans) and absolute (R/S) stereochemistry is a pivotal challenge in the synthesis of this compound and its analogs. Several advanced methodologies have been developed that establish the required stereocenters concurrently with the formation of the four-membered ring. These strategies often employ photochemical reactions or catalytic cycloadditions, leveraging chiral precursors or catalysts to direct the stereochemical outcome.

One prominent method is the Norrish/Yang photocyclization reaction. acs.org This intramolecular process has been effectively applied to the stereoselective synthesis of N-acylated 2-aminocyclobutanols. acs.orgdatapdf.com The reaction begins with the synthesis of chiral N-acylated α-amino p-methylbutyrophenone derivatives, which are prepared from corresponding α-amino acids. acs.org Upon photolysis, these substrates undergo γ-hydrogen abstraction followed by the combination of the resulting 1,4-triplet biradical, a process known as the Yang cyclization, to yield the cyclobutanol products. acs.org

The diastereoselectivity of the cyclobutanol formation is remarkably high and is governed by a three-step mechanistic sequence: acs.orgdatapdf.com

Diastereoselective hydrogen abstraction: The initial photochemical step sets a stereocenter.

Conformational equilibration of the 1,4-tetramethylene biradicals: The intermediate biradicals equilibrate to conformations controlled by intramolecular forces, such as hydrogen bonding. acs.org The presence and nature of hydrogen bonding have been shown to influence not only the stereoselectivity but also the chemoselectivity, affecting the ratio of cyclization to fragmentation (Norrish II cleavage). datapdf.com

Diastereoselective biradical combination: The final ring closure is influenced by spin-orbit coupling, which controls the intersystem crossing geometries, leading to the final product. acs.orgdatapdf.com

Research utilizing various α-amino acid derivatives as chiral precursors has demonstrated high diastereoselectivities in the formation of the corresponding 2-aminocyclobutanols. The quantum yields for the photodecomposition of N-acetyl-protected substrates were found to be moderate (12-26%). acs.org

Table 1: Diastereoselectivity in Yang Photocyclization of Chiral N-Acylated α-Amino p-Methylbutyrophenones acs.org
Chiral Precursor (Derived from)SubstrateDiastereomeric Ratio (trans/cis)Diastereomeric Excess (d.e.)
AlanineN-Acetyl-p-methyl-α-alaninophenone>98:2>96%
ValineN-Acetyl-p-methyl-α-valinophenone>98:2>96%
LeucineN-Acetyl-p-methyl-α-leucinophenone>98:2>96%
Isoleucine(2S,3S)-N-Acetyl-p-methyl-α-isoleucinophenone25:7550% (cis)
allo-Isoleucine(2S,3R)-N-Acetyl-p-methyl-α-alloisoleucinophenone>98:2>96%

Another powerful strategy for stereocontrolled cyclobutane ring formation is the [2+2] cycloaddition reaction. nih.govunica.it Catalytic and asymmetric variants of this reaction are particularly effective for establishing defined stereochemistry. For instance, the reaction between silyl enol ethers and α,β-unsaturated esters can be catalyzed to produce polysubstituted cyclobutanes with a high degree of trans-stereoselectivity. nih.gov The stereochemical course of this cycloaddition is believed to proceed through a short-lived zwitterionic intermediate, allowing for control over the final product's geometry. nih.gov

Chemical Reactivity and Advanced Organic Transformations of 1s,2r 2 Aminocyclobutan 1 Ol

Fundamental Reaction Pathways

The reactivity of (1S,2R)-2-Aminocyclobutan-1-ol is primarily governed by the interplay of its amino and hydroxyl functional groups. These moieties can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives.

Aminocyclobutanol Oxidation Reactions

The oxidation of the hydroxyl group in aminocyclobutanols can lead to the corresponding aminocyclobutanones. While specific studies on this compound are not extensively documented, the oxidation of related aminocycloalkanols provides insight into potential reaction pathways. The choice of oxidizing agent is crucial to selectively target the alcohol without affecting the amino group. Milder reagents are generally preferred to prevent over-oxidation or undesired side reactions.

Table 1: Potential Oxidation Reactions of this compound

Oxidizing Agent Expected Product Reaction Conditions
Swern Oxidation (DMSO, oxalyl chloride, triethylamine) (1S,2R)-2-Aminocyclobutanone Low temperature (-78 °C)
Dess-Martin Periodinane (DMP) (1S,2R)-2-Aminocyclobutanone Room temperature, inert atmosphere

Note: The amino group may require protection prior to oxidation to avoid competitive reactions.

Aminocyclobutanol Reduction Reactions

The functional groups of this compound are already in a reduced state. Therefore, reduction reactions would typically target derivatives of this compound. For instance, if the hydroxyl group were oxidized to a ketone, its subsequent reduction could regenerate the alcohol. The stereochemical outcome of such a reduction would be of significant interest, potentially leading to either the starting material or its diastereomer, (1S,2S)-2-Aminocyclobutan-1-ol. The choice of reducing agent would influence the stereoselectivity of this transformation.

Nucleophilic Substitution Reactions Involving the Amino or Hydroxyl Group

Both the amino and hydroxyl groups of this compound can participate in nucleophilic substitution reactions.

The primary amino group is a potent nucleophile and can readily react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form the corresponding N-alkylated, N-acylated, and N-sulfonylated derivatives. These reactions are fundamental in modifying the properties of the molecule and for its incorporation into larger structures, such as peptides or pharmaceutical agents.

The hydroxyl group, being a poor leaving group, typically requires activation before it can undergo nucleophilic substitution. This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or mesylate. Once activated, the hydroxyl group can be displaced by a variety of nucleophiles.

Table 2: Nucleophilic Substitution Reactions of this compound

Functional Group Electrophile/Activating Agent Nucleophile Product Type
Amino Group Alkyl Halide - N-Alkyl-2-aminocyclobutan-1-ol
Amino Group Acyl Chloride - N-Acyl-2-aminocyclobutan-1-ol
Hydroxyl Group Tosyl Chloride Halide ion (e.g., Br⁻) 2-Amino-1-halocyclobutane

Ring-Opening and Ring-Expansion Reactions of Cyclobutane-Derived Scaffolds

The inherent ring strain of the cyclobutane (B1203170) ring makes it susceptible to cleavage and rearrangement under certain conditions, providing pathways to unique and often more complex molecular structures.

Acid-Catalyzed Cyclobutane Ring Cleavage

Under strongly acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water can generate a carbocation intermediate. This carbocation can then undergo rearrangement, often involving cleavage of a C-C bond within the strained cyclobutane ring to alleviate ring strain. The presence of the adjacent amino group can influence the regioselectivity and stereoselectivity of this ring-opening process. Such rearrangements can lead to the formation of substituted pyrrolidines or other acyclic products. The precise outcome is highly dependent on the reaction conditions and the substitution pattern of the cyclobutane ring.

Thermal Decomposition Pathways

Table 3: Potential Thermal Decomposition Products of Cyclobutanol (B46151)

Temperature Range Major Products Minor Products

Data based on the thermal decomposition of unsubstituted cyclobutanol. cdnsciencepub.com

Strategies for Ring Expansion to Larger Carbocycles and Heterocycles

The strained four-membered ring of this compound serves as a valuable precursor for the synthesis of larger, more complex molecular architectures. Ring expansion reactions, driven by the release of ring strain, provide a powerful method for transforming the cyclobutane core into five- and six-membered carbocycles and heterocycles. chemistrysteps.comstackexchange.com A primary strategy for achieving a one-carbon ring expansion in 1,2-amino alcohols is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.com

This reaction is initiated by the treatment of the primary amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The amine is converted into a diazonium salt, which is an excellent leaving group. The subsequent loss of nitrogen gas (N₂) generates a primary carbocation. This unstable intermediate then undergoes a rapid rearrangement, where a carbon-carbon bond from the cyclobutane ring migrates to the carbocation center. This concerted migration and ring-opening process alleviates the inherent strain of the four-membered ring, expanding it by one carbon. wikipedia.org

When applied to this compound, this rearrangement is expected to yield a cyclopentanone (B42830) derivative. The migration of the C1-C4 bond would lead to the formation of a five-membered ring, with the resulting carbocation stabilized by the adjacent hydroxyl group. A subsequent deprotonation of the oxonium ion intermediate yields the final ketone product, (R)-2-hydroxycyclopentan-1-one. The stereochemistry of the migrating carbon can influence the stereochemical outcome of the product.

Reaction Scheme: Tiffeneau-Demjanov Rearrangement
ReactantReagentsMajor Product
This compound1. NaNO₂, HCl 2. H₂O(R)-2-Hydroxycyclopentan-1-one

While the Tiffeneau-Demjanov rearrangement is a primary method for accessing larger carbocycles, the synthesis of expanded heterocycles such as pyrrolidines or piperidines from this compound typically requires multi-step synthetic sequences. These routes often involve initial protection of the functional groups, followed by ring-opening or fragmentation reactions and subsequent cyclization steps to form the desired heterocyclic system. organic-chemistry.orgorganic-chemistry.org

Derivatization Strategies for Enhancing Synthetic Utility

The synthetic versatility of this compound is significantly enhanced through the strategic derivatization of its amine and hydroxyl functional groups. These modifications are crucial for controlling reactivity, improving stability, and enabling participation in a broader range of chemical transformations.

Amine and Hydroxyl Group Functionalization (e.g., Carbamate (B1207046) Protection)

The presence of both a primary amine and a secondary alcohol necessitates the use of protecting groups to achieve selective reactions at other sites of the molecule or to prevent unwanted side reactions. Carbamates are among the most widely used protecting groups for amines due to their stability and the variety of conditions available for their removal.

The hydroxyl group can be protected using a variety of standard alcohol protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn). The use of orthogonal protecting groups for the amine and hydroxyl functions allows for their selective deprotection and subsequent functionalization. For instance, protecting the amine as a Cbz group and the alcohol as a TBDMS ether allows for the selective removal of the Cbz group via hydrogenolysis without affecting the silyl ether, enabling further modification of the amine.

Comparison of Common Amine Protecting Groups
Protecting GroupReagent for ProtectionAbbreviationCleavage Conditions
tert-ButoxycarbonylDi-tert-butyl dicarbonate (B1257347) (Boc₂O)BocStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylBenzyl chloroformate (CbzCl)Cbz (Z)Catalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSuFmocBase (e.g., Piperidine)

Formation of Oxazolidinone Derivatives

The cis-1,2-amino alcohol arrangement in this compound makes it an ideal substrate for the synthesis of fused bicyclic oxazolidinone derivatives. Oxazolidinones are important heterocyclic motifs found in a number of chiral auxiliaries and pharmaceutically active compounds.

The formation of the oxazolidinone ring involves the cyclization of the amino and hydroxyl groups with a carbonyl-containing reagent. This transformation can be achieved using various phosgene (B1210022) equivalents, such as triphosgene, carbonyldiimidazole (CDI), or alkyl chloroformates. The reaction proceeds via the initial formation of a carbamate or a related intermediate from the more nucleophilic amine, followed by an intramolecular nucleophilic attack by the hydroxyl group to displace a leaving group and form the cyclic five-membered oxazolidinone ring.

This cyclization results in a rigid bicyclic structure where the stereochemistry of the original aminocyclobutanol is locked. This conformational rigidity is highly desirable in asymmetric synthesis and medicinal chemistry, as it can impart specific spatial orientations for substituents.

Synthesis of Fused Oxazolidinone from this compound
ReactantReagentsProduct
This compoundCarbonyldiimidazole (CDI) or Triphosgene(3aR,6aS)-Hexahydrocyclobuta[d]oxazol-2-one

Applications of 1s,2r 2 Aminocyclobutan 1 Ol in Asymmetric Synthesis

Role as a Chiral Building Block for Complex Molecule Synthesis

(1S,2R)-2-Aminocyclobutan-1-ol has been identified as a key chiral building block in the synthesis of carbocyclic nucleoside analogues. These molecules are structurally similar to natural nucleosides but feature a carbocyclic ring in place of the furanose sugar moiety. This structural modification often imparts enhanced metabolic stability against enzymatic degradation, making them attractive targets for antiviral and anticancer drug development.

In this context, the aminocyclobutanol core provides the necessary stereochemical information for the construction of the target nucleoside analogue. The synthesis typically involves the coupling of the amino alcohol with a suitably functionalized pyrimidine (B1678525) or purine (B94841) base, followed by further chemical transformations. The defined cis or trans relationship of the amino and hydroxyl groups on the cyclobutane (B1203170) ring is crucial for establishing the correct stereochemistry in the final product, which in turn is essential for its biological activity. For example, it has been utilized as a precursor for the synthesis of 1,2-cis-disubstituted cyclobutane nucleoside analogues, which have been investigated for their potential as therapeutic agents.

Utilization as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. The rigid conformation of this compound makes it a candidate for such applications.

Asymmetric Alkylation Reactions

Derivatives of cis-2-amino-1-cyclobutanol have been successfully employed as chiral auxiliaries in the asymmetric alkylation of azaenolates. In one study, the amino alcohol was converted into a chiral amide, which was then deprotonated to form a lithium azaenolate. The subsequent alkylation of this enolate with various alkyl halides proceeded with notable diastereoselectivity. The cyclobutane-based auxiliary effectively shields one face of the enolate, directing the incoming electrophile (the alkyl halide) to the opposite face. This facial bias results in the preferential formation of one diastereomer of the product. After the alkylation step, the auxiliary can be cleaved and recovered, yielding the enantiomerically enriched α-alkylated product.

Electrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e. %)
BnBrN-(1-(R)-Benzyl-2-phenyl-ethyl)-2-aza-bicyclo[3.2.0]heptan-3-one7590
Allyl-BrN-(1-(R)-But-3-enyl-2-phenyl-ethyl)-2-aza-bicyclo[3.2.0]heptan-3-one7088
MeIN-(1-(R)-Ethyl-2-phenyl-ethyl)-2-aza-bicyclo[3.2.0]heptan-3-one6585

Asymmetric Aldol (B89426) Reactions

A review of the scientific literature did not yield specific examples of this compound or its direct derivatives being utilized as chiral auxiliaries in asymmetric aldol reactions. While the analogous (1S,2R)-2-aminocyclopentan-1-ol has been shown to be effective in this capacity, similar applications for the cyclobutane derivative are not prominently documented.

Asymmetric Radical Addition Reactions

There is a lack of specific documented evidence in the reviewed scientific literature for the application of this compound as a chiral auxiliary in asymmetric radical addition reactions.

Development of this compound-Derived Chiral Ligands for Catalytic Asymmetric Reactions

The transformation of chiral molecules like this compound into ligands for metal-catalyzed reactions is a common strategy in asymmetric synthesis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction.

A chiral ligand derived from this compound has been synthesized and applied in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. In this reaction, the ligand and the metal (zinc) form a chiral catalyst. This catalyst complex coordinates with the benzaldehyde, activating it for nucleophilic attack by the diethylzinc reagent. The stereochemistry of the ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the resulting 1-phenyl-1-propanol. This methodology demonstrates the potential of aminocyclobutanol-derived ligands to induce high levels of enantioselectivity in important carbon-carbon bond-forming reactions.

SubstrateProductYield (%)Enantiomeric Excess (e.e. %)
Benzaldehyde(R)-1-Phenyl-1-propanol9295

Design of Amino Acid Surrogates and Peptide Isosteres

The rigid four-membered ring of this compound makes it an interesting scaffold for the design of conformationally constrained mimics of natural biomolecules. The fixed spatial relationship between the amino and hydroxyl groups can be used to replicate the geometry of specific amino acid side chains or peptide backbone conformations.

As a constrained analogue of γ-amino acids, this compound and its derivatives can be incorporated into peptide sequences to create peptide isosteres. These are molecules that mimic the shape and electronic properties of a natural peptide but have modified backbones, often to improve properties like metabolic stability or receptor binding affinity. The use of this compound as a building block for carbocyclic nucleosides also falls under this scope, as these molecules act as isosteres of their natural counterparts, designed to interact with the same biological targets.

Exploration of 1s,2r 2 Aminocyclobutan 1 Ol As a Medicinal Chemistry Scaffold

Design Principles for Constrained Ring Systems in Drug Discovery

The use of conformational restriction is a well-established strategy in medicinal chemistry aimed at improving a ligand's interaction with its biological target. nih.govvu.nlluc.edu Flexible molecules must adopt a specific, energetically favorable conformation to bind effectively, a process that is entropically penalized. By incorporating rigid structural elements, such as small rings, medicinal chemists can pre-organize a molecule into a conformation that is closer to its bioactive shape, thereby reducing the entropic cost of binding. vu.nlnih.gov This can lead to significant gains in binding affinity and potency. luc.edu

Constrained ring systems offer several key advantages in drug design:

Enhanced Potency: By minimizing the entropic loss upon binding, rigid scaffolds can lead to higher binding affinities. luc.edunih.gov

Improved Selectivity: A constrained conformation may fit the target binding site precisely while being unable to adapt to the binding sites of off-target proteins, thus improving selectivity and reducing side effects. vu.nl

Increased Metabolic Stability: The introduction of a ring system can block metabolically labile sites, protecting the molecule from degradation by metabolic enzymes and improving its pharmacokinetic profile. nih.govnih.gov

Vectorial Orientation of Substituents: The rigid framework of a small ring, like cyclobutane (B1203170), positions appended functional groups in well-defined spatial vectors. This allows for precise probing of the target's binding pocket to optimize interactions. researchgate.net

The cyclobutane ring, in particular, is an attractive scaffold. Unlike the highly strained cyclopropane (B1198618) or the more flexible cyclopentane (B165970) and cyclohexane, cyclobutane adopts a puckered conformation that provides a distinct three-dimensional geometry. nih.govpharmablock.com It serves as a non-planar, saturated scaffold that can increase the fraction of sp³-hybridized carbons in a molecule—a property often correlated with higher clinical success rates. nih.gov Despite these advantages, cyclobutane remains an underrepresented motif in medicinal chemistry, partly due to perceived synthetic challenges and instability. nih.gov However, modern synthetic methods have made functionalized cyclobutanes more accessible, renewing interest in their application as central scaffolds in drug discovery programs. nih.govvu.nl

Cyclobutane Amino Alcohol Scaffolds in Inhibitor Design

The (1S,2R)-2-Aminocyclobutan-1-ol scaffold provides a rigid framework presenting an amino group and a hydroxyl group in a specific trans-1,2-orientation. This arrangement of hydrogen bond donors and acceptors, combined with two other potential points for substitution on the cyclobutane ring, makes it a versatile starting point for the design of enzyme inhibitors and receptor modulators. The defined stereochemistry allows for precise interactions within a target's binding site, a critical factor for achieving high potency and selectivity.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. The design of selective CDK inhibitors is challenging due to the high degree of similarity in the ATP-binding sites across the CDK family. The use of conformationally restricted scaffolds is a key strategy to achieve selectivity.

While specific research detailing this compound as a scaffold in CDK inhibitors is not widely available in public literature, the principles of kinase inhibitor design suggest its potential. The amino group could be functionalized to interact with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The hydroxyl group and the carbon backbone provide vectors for introducing substituents that can target specific sub-pockets within the kinase domain, potentially conferring selectivity for one CDK isoform over another. For instance, in a hypothetical inhibitor, the aminocyclobutanol core could serve as a rigid scaffold to orient a hinge-binding moiety and a solvent-front-directed group, mimicking the pharmacophore of known CDK inhibitors but with a novel 3D geometry.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a central role in adipogenesis and glucose metabolism and is the target of the thiazolidinedione (TZD) class of drugs for type 2 diabetes. nih.gov PPARγ modulators typically feature an acidic head group that interacts with key residues in the ligand-binding domain (LBD), a central hydrophobic core, and a flexible tail.

Analogous to the design of kinase inhibitors, the this compound scaffold could be envisioned as a novel core for PPARγ modulators. Although direct studies employing this specific scaffold for PPARγ are not prominent, the strategy of using rigid cores to control the orientation of key pharmacophoric elements is relevant. For example, the amino and hydroxyl groups could be derivatized to mimic the interactions of the TZD head group or to interact with other residues in the large, flexible LBD of PPARγ. The constrained cyclobutane ring could position side chains in a manner that induces a specific receptor conformation, potentially leading to partial agonism or a selective PPARγ modulation profile with a reduced risk of the side effects associated with full agonists. nih.gov

Scaffold Morphing and Chemical Space Exploration

Scaffold morphing, or scaffold hopping, is a computational and synthetic strategy used to identify novel core structures that retain the biological activity of a known parent molecule but possess different physicochemical or intellectual property profiles. niper.gov.insemanticscholar.org This approach is vital for lead optimization and for moving into new areas of chemical space. niper.gov.in Small, rigid scaffolds like cyclobutane are excellent tools for this purpose.

The this compound scaffold can be considered a bioisosteric replacement for other cyclic or acyclic linkers in existing drugs. For instance, a flexible ethylenediamine (B42938) or propanolamine (B44665) linker in a known bioactive compound could be replaced with the rigid aminocyclobutanol core to test hypotheses about the required binding conformation. This "rigidification" strategy can reveal the optimal geometry for target interaction. nih.gov

Furthermore, the cyclobutane core is a valuable component for building fragment libraries aimed at exploring three-dimensional chemical space. nih.govvu.nl Fragment-based drug discovery (FBDD) relies on screening small, low-molecular-weight compounds (fragments) that can be elaborated into more potent leads. nih.gov Libraries containing 3D fragments, such as those derived from this compound, are more likely to yield hits against complex targets like protein-protein interfaces than traditional, flatter fragment collections. vu.nl The table below compares the physicochemical properties of cyclobutane to other common ring systems, highlighting its utility as a 3D scaffold.

ScaffoldMolecular Weight ( g/mol )logP (approx.)Fraction sp³ (Fsp³)Ring Strain (kcal/mol)
Benzene78.112.130.000
Cyclohexane84.163.441.000
Cyclopentane70.133.001.006
Cyclobutane 56.11 2.57 1.00 26

Data represents the parent hydrocarbon ring. Fsp³ indicates the fraction of sp³ hybridized carbons, a measure of three-dimensionality.

This data illustrates that cyclobutane provides a high degree of three-dimensionality (Fsp³ = 1.0) in a compact form, making it an attractive scaffold for exploring novel regions of chemical space. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a hit compound's structure to understand how changes affect its biological activity. nih.gov For a scaffold like this compound, an SAR campaign would involve synthesizing a library of derivatives and evaluating their potency and selectivity.

While a comprehensive SAR study for this compound derivatives against a specific target like CDK or PPARγ is not readily found in the public domain, a hypothetical SAR exploration can be outlined based on established principles. Key modifications would include:

N-Substitution: Acylation, sulfonylation, or alkylation of the amino group to probe interactions with the target, such as forming hydrogen bonds with a kinase hinge region.

O-Substitution: Alkylation or acylation of the hydroxyl group to explore hydrophobic pockets or introduce alternative hydrogen bond acceptors.

Substitution on the Ring: Introducing substituents at the C3 and C4 positions of the cyclobutane ring to modulate properties like lipophilicity, metabolic stability, and to probe for additional binding interactions.

Stereochemical Variation: Synthesis and testing of other stereoisomers, such as the (1R,2S), (1S,2S), and (1R,2R) variants, to confirm the optimal spatial arrangement of the amino and hydroxyl groups for activity.

A representative, albeit hypothetical, SAR table for a series of kinase inhibitors built on this scaffold is presented below to illustrate the process.

CompoundR¹ (at Amino)R² (at C3)Kinase IC₅₀ (nM)
1HH>10,000
2aPhenylH1,500
2b4-FluorophenylH850
2cPyrimidin-2-ylH250
3aPyrimidin-2-ylMethyl (cis)400
3bPyrimidin-2-ylMethyl (trans)150

This hypothetical data shows a logical progression where the unsubstituted core (1) is inactive. N-arylation (2a, 2b) confers weak activity, which is improved by a known kinase-binding heterocycle (2c). Finally, adding a methyl group to the ring (3a, 3b) further enhances potency, with a clear stereochemical preference, highlighting the importance of the scaffold's ability to direct substituents into optimal orientations. Such studies, whether real or hypothetical, underscore the value of the this compound scaffold in systematically exploring the chemical space around a biological target.

Computational and Mechanistic Investigations of 1s,2r 2 Aminocyclobutan 1 Ol

Electronic Structure Calculations and Reactivity Predictions

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules. For (1S,2R)-2-aminocyclobutan-1-ol, electronic structure calculations, typically employing methods like Density Functional Theory (DFT), are used to predict its geometry, charge distribution, and reactivity. researchgate.netmdpi.com

DFT calculations can determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized around the electron-rich amino and hydroxyl groups, while the LUMO would be distributed across the C-N and C-O antibonding orbitals.

Furthermore, these calculations generate a Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution. The electronegative oxygen and nitrogen atoms create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are found near the hydrogen atoms of the amino and hydroxyl groups, highlighting their potential as hydrogen bond donors.

The inherent ring strain of the cyclobutane (B1203170) ring significantly influences its reactivity. baranlab.org This strain energy makes the C-C bonds susceptible to cleavage under certain reaction conditions, leading to ring-opening transformations. Computational models can quantify this strain and predict the activation barriers for such reactions, guiding synthetic applications.

Table 1: Parameters from Electronic Structure Calculations
Computational MethodCalculated PropertyPredicted Significance for this compound
Density Functional Theory (DFT)HOMO/LUMO Energies & Energy GapIndicates kinetic stability and sites of electron donation/acceptance.
DFT/Ab InitioMolecular Electrostatic Potential (MESP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Natural Bond Orbital (NBO) AnalysisAtomic Charges & Hyperconjugative InteractionsQuantifies charge distribution and stabilizing electronic delocalizations. acs.org
Frequency CalculationsVibrational FrequenciesConfirms optimized structure as a true energy minimum and predicts IR spectrum.

Conformational Analysis of the Cyclobutane Ring System

Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered or folded conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure. baranlab.orgnih.gov This puckering is a fundamental characteristic of the cyclobutane system. acs.org High-level ab initio calculations on the parent cyclobutane molecule show an equilibrium puckering angle of approximately 29.6°. acs.org

The ring undergoes a rapid interconversion between two equivalent puckered conformations through a planar transition state. The energy barrier for this ring inversion in cyclobutane is estimated to be around 482-498 cm⁻¹ (approx. 1.4 kcal/mol). acs.org

In substituted cyclobutanes like this compound, the substituents influence the conformational equilibrium. The amino and hydroxyl groups can occupy either pseudo-axial or pseudo-equatorial positions. Drawing an analogy from conformational analysis of disubstituted cyclohexanes, the most stable conformation will be the one that minimizes steric interactions. libretexts.org For a trans-1,2-disubstituted pattern, the lowest energy conformer is typically the one where both substituents occupy pseudo-equatorial positions. This arrangement minimizes steric clash and unfavorable gauche interactions that would occur in a pseudo-axial/pseudo-axial or pseudo-axial/pseudo-equatorial conformation. Computational studies combining DFT and molecular dynamics (MD) simulations are used to confirm these preferences and determine the relative energies of different conformers. nih.gov

Table 2: Conformational Parameters of the Cyclobutane Ring
ParameterTypical Value (Unsubstituted Cyclobutane)Significance
Puckering Angle (θ)~29.6° acs.orgDeviation from planarity to reduce torsional strain.
Inversion Barrier~1.4 kcal/mol (482 cm⁻¹) acs.orgEnergy required to flip between puckered conformations via a planar state.
C-C Bond Length~1.554 Å acs.orgSlightly longer than in alkanes due to ring strain.
C-C-C Bond Angle~88.1° acs.orgCompressed from the ideal 109.5°, leading to significant angle strain.

Elucidation of Reaction Mechanisms in Stereo- and Regioselective Transformations

The fixed stereochemistry of this compound makes it a valuable chiral building block for asymmetric synthesis. Its utility often lies in its function as a chiral auxiliary—a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

While specific mechanistic studies on this compound are not widely published, its behavior can be predicted based on analogous systems, such as (1S,2R)-2-aminocyclopentan-1-ol. nih.govnih.gov This related amino alcohol has been used to create a rigid oxazolidinone chiral auxiliary. nih.gov In a similar fashion, this compound could be cyclized (e.g., with phosgene (B1210022) or a similar reagent) to form a bicyclic oxazolidinone.

Mechanism of Stereoselection:

Formation of Chiral Auxiliary: The substrate of interest (e.g., a carboxylic acid) is attached to the nitrogen of the oxazolidinone derived from this compound.

Facial Shielding: The rigid, puckered cyclobutane ring fused to the oxazolidinone creates a distinct and sterically hindered environment. It effectively blocks one face of the prochiral center (e.g., an enolate formed from the attached acyl group).

Diastereoselective Reaction: An incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, resulting in the formation of one diastereomer in high selectivity. nih.govnih.gov

Auxiliary Cleavage: The chiral auxiliary is then cleaved (e.g., by hydrolysis) to release the desired enantiomerically enriched product and recover the aminocyclobutanol. scielo.org.mx

The regioselectivity of transformations involving this compound is often governed by the release of ring strain. For example, in ring-opening reactions, cleavage will preferentially occur at bonds that lead to the most stable, less-strained product. The electronic influence of the amino and hydroxyl groups also directs regiochemistry by stabilizing intermediates or transition states.

Ligand-Target Interaction Modeling (for scaffold applications)

In medicinal chemistry, cyclobutane rings are increasingly valued as scaffolds for drug candidates. nih.gov Their primary advantage is the introduction of conformational restriction. Flexible molecules pay an entropic penalty when they bind to a biological target because their rotational freedom is lost. By using a rigid scaffold like this compound, the molecule is pre-organized into a specific conformation, reducing this entropic penalty and potentially increasing binding affinity. nih.gov

Ligand-target interaction modeling, primarily through molecular docking, is a computational technique used to predict how a molecule might bind to the active site of a target protein. mdpi.comnih.gov

The Docking Process:

Preparation: High-resolution 3D structures of the target protein (often from X-ray crystallography) and the ligand (a derivative of this compound) are prepared.

Sampling: The ligand is computationally placed into the defined binding site of the protein in numerous possible orientations and conformations.

Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy. The score accounts for favorable interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) and unfavorable ones (steric clashes). semanticscholar.org

Analysis: The top-scoring poses are analyzed to understand the key binding interactions.

The defined trans stereochemistry of this compound is critical. The puckered nature of the ring places the amino and hydroxyl groups in specific vectors in 3D space. nih.gov This allows for the rational design of derivatives where these functional groups, or modifications thereof, can form precise hydrogen bonds or other interactions with amino acid residues in a protein's binding pocket. nih.gov Modeling allows researchers to predict which modifications would enhance these interactions before undertaking complex synthesis.

Table 3: Steps in Ligand-Target Interaction Modeling
StepPurposeKey Considerations for this compound Scaffold
Target Identification & PreparationSelect a biologically relevant protein (e.g., enzyme, receptor) and prepare its 3D structure.The target should have a binding pocket complementary to the rigid cyclobutane scaffold.
Ligand Design & PreparationDesign derivatives of the scaffold and generate their low-energy 3D conformations.Modifications at the -NH₂ and -OH groups to optimize interactions. The puckered ring conformation must be accurately modeled.
Molecular Docking SimulationPredict the binding mode and affinity of the ligand within the target's active site. semanticscholar.orgThe defined stereochemistry will dictate the directionality of hydrogen bonds and other interactions.
Pose Analysis & ScoringRank potential binders and identify key intermolecular interactions.Successful binding relies on the scaffold correctly positioning pharmacophoric groups to interact with target residues. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Pathways to Access Diverse (1S,2R)-2-Aminocyclobutan-1-ol Derivatives

While this compound is a valuable starting material, future progress heavily relies on the ability to generate a wide array of its derivatives, each tailored for specific applications. The development of novel, efficient, and stereoselective synthetic pathways is paramount to unlocking the full potential of this scaffold. Current research points toward several promising strategies.

One major area of focus is the catalytic enantioselective synthesis of highly functionalized cyclobutanes. Methods such as the rhodium-catalyzed asymmetric arylation of cyclobutenes and sequential Rh-catalyzed bicyclobutanation followed by Cu-catalyzed homoconjugate addition are providing access to complex cyclobutane (B1203170) structures with high levels of stereocontrol. nih.govacs.orgnih.govrsc.org Future work will likely expand the scope of these reactions to incorporate a broader range of functional groups directly onto the cyclobutane core, allowing for the synthesis of derivatives with diverse chemical handles suitable for further modification.

Another emerging frontier is the use of photochemical [2+2] cycloadditions and other catalytic [2+2] cycloaddition reactions. nih.govnsf.gov These methods offer a direct route to the cyclobutane ring from readily available alkenes and alkynes. Overcoming current limitations, such as narrow substrate scope and the need for activated starting materials, is a key challenge. Future research may focus on developing new catalyst systems, potentially using earth-abundant metals, to broaden the applicability of these powerful cycloaddition strategies. nih.gov The table below summarizes some modern approaches to chiral cyclobutane synthesis that could be adapted for creating derivatives of this compound.

Synthetic StrategyKey FeaturesPotential for DerivatizationRepresentative Catalyst/System
Sequential Bicyclobutanation/Homoconjugate AdditionThree-component, two-catalyst, single-flask process; high diastereoselectivity. nih.govAllows for dense functionalization with the introduction of various nucleophiles and electrophiles. acs.orgRh₂(S-NTTL)₄ / Copper Catalysts
Rhodium/Diene-Catalyzed Asymmetric 1,4-AdditionHighly diastereo- and enantioselective arylation of cyclobutenes. rsc.orgsemanticscholar.orgIntroduction of diverse aryl groups; product ester group allows for further functionalization. semanticscholar.org[Rh(OH)(diene)]₂
Cobalt-Catalyzed [2+2] CycloadditionBroadly applicable to various alkynes and alkenes; high enantioselectivity (86–97% ee). nih.govnsf.govDirect access to functionalized cyclobutenes, which are precursors to cyclobutanes. nih.govCobalt(I) Complex with Chiral Ligand
Cascade Allylic Etherification/[2+2] PhotocycloadditionDirecting-group-free approach using visible light; excellent enantioselectivities. chemistryviews.orgCreates complex oxa- nih.govrsc.org-bicyclic heptanes, which can be further transformed. chemistryviews.org[Ir(cod)Cl]₂ / Chiral Ligand / Photosensitizer

Expanding the Scope of Asymmetric Catalysis with this compound Derived Catalysts

The this compound structure contains a primary amine, a fundamental functional group in the field of organocatalysis. Chiral primary amines have proven to be powerful catalysts for a wide array of enantioselective transformations. capes.gov.brrsc.orgalfachemic.com Derivatizing the core this compound scaffold presents a significant opportunity to develop novel, highly effective chiral ligands and organocatalysts.

Future research will likely involve the synthesis of a library of catalysts derived from this compound. By modifying the amino and hydroxyl groups, it is possible to create bifunctional catalysts capable of activating substrates through multiple non-covalent interactions, such as hydrogen bonding. This approach is inspired by the mechanisms of enzymes and has been successfully applied in bioinspired catalyst design. mdpi.comresearchgate.netnih.gov For instance, acylguanidine derivatives, inspired by the role of arginine residues in aldolase enzymes, have been shown to be effective in asymmetric aldol (B89426) reactions. mdpi.comresearchgate.net Creating analogous structures from the rigid cyclobutane framework could lead to catalysts with unique stereochemical-directing capabilities.

The development of chiral primary α-amino amides as bifunctional organocatalysts is another promising avenue. mdpi.com These catalysts possess adjacent sites for enamine formation (a Brønsted base site) and hydrogen bonding (a Brønsted acid site), enabling them to effectively catalyze reactions like aldol and Michael additions. mdpi.com Synthesizing amino amide derivatives of this compound could yield robust catalysts where the rigid cyclobutane backbone precisely controls the orientation of the catalytic groups and substrates, potentially leading to enhanced stereoselectivity.

Catalyst ClassMode of ActionPotential ApplicationKey Structural Feature
Bifunctional Amines Covalent (enamine/iminium) and non-covalent (H-bonding) activation.Aldol, Mannich, and Michael reactions. alfachemic.comChiral primary amine with a hydrogen bond donor/acceptor.
Bioinspired Acylguanidines Mimics enzyme active sites (e.g., Arginine) to stabilize intermediates via H-bonding network. mdpi.comAsymmetric aldol reactions. nih.govProtonated guanidinium group for electrostatic and H-bond interactions.
Chiral α-Amino Amides Combines an enamine-forming site with a hydrogen-bonding amide group for dual activation. mdpi.comAldol reactions, Strecker reactions, allylation of aldehydes. mdpi.comPrimary amine adjacent to an amide moiety.
Metal-Complex Ligands The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment.Asymmetric hydrogenations, C-C bond formations.Vicinal amino alcohol functionality.

Innovative Applications of this compound Scaffolds in Chemical Biology

The unique conformational constraints of the cyclobutane ring make it an attractive scaffold for designing bioactive molecules and chemical probes. plu.mxnih.gov The this compound framework can serve as a rigid template to orient pharmacophores in a precise three-dimensional arrangement, potentially enhancing binding affinity and selectivity for biological targets such as enzymes and receptors. rsc.orgnih.gov

A particularly exciting future direction is the development of molecular probes for cellular imaging and proteomics. The small size and metabolic stability of the cyclobutane ring are advantageous properties for probes intended for use in living systems. rsc.org Research into genetically encoded probes offers a glimpse into the possibilities. For example, a cyclobutene-containing unnatural amino acid has been successfully incorporated into proteins in live cells, allowing for rapid and specific labeling via an inverse electron demand Diels-Alder reaction. rsc.orgrsc.org This strategy could be adapted by developing derivatives of this compound that can be attached to other molecules of interest or incorporated into peptide scaffolds, enabling the study of biological processes in their native environment.

Furthermore, the cyclobutane scaffold is being explored for its potential in creating antagonists for cell surface receptors like integrins, which are involved in cancer progression. nih.gov The rigid structure of cyclobutane-based mimetics can lock the molecule into a bioactive conformation, leading to improved potency. Future work in this area will involve synthesizing libraries of this compound derivatives with varied side chains to probe structure-activity relationships and develop new therapeutic leads. rsc.org The development of photoaffinity probes featuring a cyclobutane core also represents a promising strategy to overcome challenges of nonspecific labeling in chemical proteomics. researchgate.net

Integration of Advanced Computational Methods in Design and Discovery

Advanced computational methods are becoming indispensable tools in modern chemical research, and their integration into the study of this compound and its derivatives is poised to accelerate discovery. Density Functional Theory (DFT) and other quantum mechanical calculations are powerful for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and predicting the feasibility of new synthetic pathways. nih.govacs.org

For example, DFT studies have been used to understand the mechanism of cyclobutane formation from pyrrolidines, revealing that the stereoretentive nature of the reaction is due to the barrierless collapse of a 1,4-biradical intermediate. nih.govacs.org Such computational insights can guide the design of new reactions and substrates for the stereocontrolled synthesis of complex cyclobutanes. Similarly, DFT calculations can be employed to investigate the cycloreversion of cyclobutane radical cations, providing fundamental knowledge about the stability and reactivity of these strained rings. researchgate.net

In the realm of catalyst and drug design, in silico approaches like molecular docking and molecular dynamics (MD) simulations are crucial. nih.goveasychair.org These methods can be used to:

Design Novel Catalysts: By modeling the transition states of reactions catalyzed by derivatives of this compound, researchers can rationally design new catalysts with enhanced activity and selectivity.

Screen for Bioactive Molecules: Virtual screening of libraries of cyclobutane derivatives against biological targets (e.g., protein binding pockets) can identify promising hit compounds for further experimental validation, saving significant time and resources. easychair.org

Rationalize Biological Activity: Computational studies can provide a molecular-level understanding of why certain cyclobutane-based nucleosides lack anti-HIV activity by simulating their interaction with key enzymes, thereby guiding the design of more effective analogues. nih.gov

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more targeted and efficient exploration of the chemical space surrounding this compound.

Q & A

Basic Research Questions

What are the key stereochemical considerations in synthesizing (1S,2R)-2-Aminocyclobutan-1-ol?

The synthesis of this compound requires precise control over stereochemistry due to the cyclobutane ring’s strain and the amino-alcohol functional group. Methodologies include:

  • Chiral auxiliary approaches : Use of enantiopure starting materials or catalysts to direct stereochemistry (e.g., Evans auxiliaries or Sharpless epoxidation derivatives) .
  • Resolution techniques : Diastereomeric salt formation or chiral chromatography for enantiomeric separation, as demonstrated in analogous cyclopropane derivatives .
  • NMR validation : Confirm stereochemistry via coupling constants (e.g., 1H^1H-NMR) and NOE experiments to verify spatial arrangements .

How can researchers optimize the purity of this compound during synthesis?

Purity optimization involves:

  • Reaction monitoring : Use HPLC or TLC to track intermediate formation and minimize side products (e.g., diastereomers or ring-opening byproducts) .
  • Purification protocols : Column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) or recrystallization in ethanol/water mixtures .
  • Purity validation : Confirm via 13C^{13}\text{C}-NMR (absence of extraneous peaks) and chiral HPLC (≥97% enantiomeric excess) .

What analytical techniques are critical for characterizing this compound?

  • Spectroscopic methods :
    • 1H^1H- and 13C^{13}\text{C}-NMR to confirm molecular structure and stereochemistry (e.g., cyclobutane ring proton coupling patterns) .
    • IR spectroscopy to identify hydroxyl (νOH3300cm1\nu_{\text{OH}} \approx 3300 \, \text{cm}^{-1}) and amine (νNH1600cm1\nu_{\text{NH}} \approx 1600 \, \text{cm}^{-1}) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C4H9NOC_4H_9NO = 103.12 g/mol) .
  • Chiral analysis : Polarimetry or chiral HPLC to confirm enantiopurity, as applied to structurally similar amino alcohols .

Advanced Research Questions

How can enantioselective synthesis challenges for this compound be addressed?

Key strategies include:

  • Catalytic asymmetric synthesis : Use of chiral ligands (e.g., BINAP or salen complexes) in hydrogenation or aminohydroxylation reactions to enhance enantioselectivity .
  • Kinetic resolution : Enzymatic methods (e.g., lipases or transaminases) to selectively hydrolyze undesired enantiomers, as seen in related cyclopropane systems .
  • Computational modeling : DFT calculations to predict transition-state energies and optimize reaction pathways for stereochemical control .

What are the stability challenges of this compound under varying pH and temperature conditions?

  • Degradation pathways : Cyclobutane ring strain may lead to ring-opening under acidic/basic conditions or elevated temperatures.
  • Stability testing :
    • pH studies : Monitor decomposition via HPLC at pH 2–12 (e.g., 0.1 M HCl/NaOH buffers) .
    • Thermal analysis : TGA/DSC to assess decomposition temperatures (typically >150°C for amino alcohols) .
  • Storage recommendations : Store in inert atmospheres at 2–8°C to prevent oxidation or racemization .

How can computational methods aid in studying the pharmacological potential of this compound?

  • Docking studies : Model interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock or Schrödinger .
  • ADMET prediction : Tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .
  • Conformational analysis : MD simulations to explore flexibility of the cyclobutane ring in aqueous environments .

How to resolve contradictions in reported synthetic yields or spectroscopic data?

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) across labs .
  • Data cross-validation : Compare NMR shifts with literature values for analogous compounds (e.g., cyclopentanol derivatives) .
  • Error analysis : Investigate potential racemization during workup or spectroscopic artifacts (e.g., solvent peaks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.